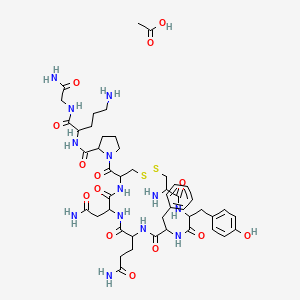

Ornipressin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C47H67N13O14S2 |

|---|---|

Poids moléculaire |

1102.2 g/mol |

Nom IUPAC |

acetic acid;N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4) |

Clé InChI |

AYJSELDHDXYDKX-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

Ornipressin Acetate: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor with a primary affinity for the vasopressin V1a receptor. This document provides a comprehensive technical overview of Ornipressin acetate, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its mechanism of action, receptor selectivity, and pharmacokinetic profile. Furthermore, this guide outlines detailed, representative experimental protocols for key assays relevant to its characterization and presents visual diagrams of its signaling pathway and a typical experimental workflow to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Properties

Ornipressin is a synthetic cyclic nonapeptide analog of arginine vasopressin, where the arginine at position 8 is substituted with ornithine. It is typically supplied as an acetate salt.

Table 1: Chemical Identifiers and Structure

| Identifier | Value |

| IUPAC Name | acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[1] |

| Synonyms | 8-L-Ornithine-vasopressin acetate, Orn⁸-Vasopressin, POR-8, Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ acetate[2][3][4] |

| CAS Number | 914453-98-8 (acetate salt)[2][5] |

| Molecular Formula | C₄₅H₆₃N₁₃O₁₂S₂ · xC₂H₄O₂[2][5] |

| Molecular Weight | 1042.19 g/mol (free base)[2][5][6] |

| Peptide Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: 1-6)[2][4] |

| SMILES | CC(=O)O.NCCC--INVALID-LINK--C(=O)NC(Cc3ccc(O)cc3)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--N)C(=O)N2">C@HC(=O)NCC(=O)N[5] |

| InChI Key | AYJSELDHDXYDKX-HPILINOVSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | White to off-white crystalline solid/powder[7][8] |

| Purity | ≥98% (HPLC)[2][4][8] |

| Solubility | DMSO: ~10 mg/mLPBS (pH 7.2): ~20 mg/mL[2] |

| Storage | Store at -20°C for long-term stability (≥ 4 years)[3][7] |

| Predicted Density | 1.320 ± 0.06 g/cm³[9] |

| Predicted Boiling Point | 1616.2 ± 65.0 °C[9] |

| Predicted Flash Point | 931.3°C[9] |

Pharmacology

This compound is a potent vasoconstrictor that acts as an agonist at vasopressin receptors, with a particular affinity for the V1a subtype.[10][11][12] Its action mimics that of endogenous vasopressin, leading to the contraction of vascular smooth muscle and a subsequent increase in blood pressure.[10]

Mechanism of Action

This compound exerts its vasoconstrictive effects primarily through the activation of V1a receptors located on vascular smooth muscle cells.[10] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade. The binding of Ornipressin to the V1a receptor, which is coupled to Gq/11, activates phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction and vasoconstriction.[10]

Receptor Selectivity and Potency

This compound demonstrates selectivity for the vasopressin V1a and V2 receptors over the V1b and oxytocin (B344502) receptors.[2] In reporter gene expression assays using HEK293 cells, it has been shown to potently activate both human V1a and V2 receptors.[2]

Table 3: Receptor Activation Potency (EC₅₀)

| Receptor | Cell Line | Assay Type | EC₅₀ (nM) |

| Human Vasopressin V1a | HEK293 | Reporter Gene Expression | 0.69[2] |

| Human Vasopressin V2 | HEK293 | Reporter Gene Expression | 0.45[2] |

| Human Vasopressin V1b | HEK293 | Reporter Gene Expression | 7.5[2] |

| Human Oxytocin Receptor | HEK293 | Reporter Gene Expression | 71[2] |

Pharmacokinetics

Limited pharmacokinetic data is publicly available for this compound. The plasma half-life of Ornipressin has been reported to be between 1 to 2 hours.[5] Being a peptide, it is expected to be metabolized by peptidases in the liver and kidneys.[14] Due to its hydrophilic nature, oral bioavailability is likely to be poor, necessitating parenteral administration.[5]

Table 4: Pharmacokinetic Parameters

| Parameter | Value | Species |

| Plasma Half-life | 1 - 2 hours[5] | Not Specified |

Experimental Protocols

The following sections provide representative, detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard industry practices for similar compounds.

V1a Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human V1a receptor.

Materials:

-

HEK293 cells stably expressing the human V1a receptor

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)

-

Non-specific binding control: Unlabeled Arginine Vasopressin

-

This compound stock solution (in an appropriate solvent, e.g., water or DMSO)

-

96-well microplates

-

Scintillation cocktail and scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture HEK293-hV1aR cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Add a constant concentration of [³H]-AVP (typically at or below its Kd) to all wells.

-

For non-specific binding wells, add a high concentration of unlabeled AVP.

-

Add serial dilutions of this compound to the competition wells.

-

Initiate the binding reaction by adding the membrane preparation to all wells.

-

Incubate the plate with gentle agitation for a predetermined time at room temperature to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HEK293 Cell-Based Reporter Gene Assay

Objective: To determine the functional potency (EC₅₀) of this compound in activating the human V1a receptor.

Materials:

-

HEK293 cells

-

Transient or stable transfection reagents

-

Expression vector for the human V1a receptor

-

Reporter vector containing a response element (e.g., Serum Response Element - SRE) upstream of a reporter gene (e.g., luciferase)

-

Control vector (e.g., for normalization of transfection efficiency)

-

Cell culture medium and serum-free medium

-

This compound stock solution

-

Luciferase assay reagent

-

96-well white, clear-bottom microplates

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the V1a receptor expression vector and the SRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) can be included for normalization.

-

Allow cells to express the proteins for 24-48 hours.

-

-

Compound Treatment:

-

Replace the culture medium with serum-free medium and incubate for a few hours to reduce basal signaling.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Add the different concentrations of this compound to the cells in triplicate. Include a vehicle control.

-

Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 6 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

If a normalization vector was used, measure the activity of the second reporter.

-

-

Data Analysis:

-

Normalize the reporter gene activity if necessary.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.

-

In Vivo Pressor Activity in Rats

Objective: To evaluate the effect of this compound on arterial blood pressure in an animal model.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

-

Catheter for arterial cannulation (e.g., carotid or femoral artery)

-

Catheter for intravenous administration (e.g., jugular or femoral vein)

-

Pressure transducer and data acquisition system

-

Heparinized saline

-

This compound solution for intravenous administration

Methodology:

-

Animal Preparation:

-

Anesthetize the rat and ensure an adequate depth of anesthesia.

-

Surgically expose the carotid artery and jugular vein (or femoral artery and vein).

-

Cannulate the artery with a heparinized saline-filled catheter connected to a pressure transducer to monitor blood pressure.

-

Cannulate the vein for intravenous drug administration.

-

-

Stabilization and Baseline Measurement:

-

Allow the animal to stabilize for a period (e.g., 20-30 minutes) after surgery until a stable blood pressure and heart rate are observed.

-

Record baseline mean arterial pressure (MAP) and heart rate.

-

-

Drug Administration:

-

Administer a bolus intravenous injection of the vehicle control and record any changes in blood pressure.

-

Administer increasing doses of this compound intravenously. Allow sufficient time between doses for the blood pressure to return to baseline or stabilize.

-

-

Data Acquisition and Analysis:

-

Continuously record the arterial blood pressure throughout the experiment.

-

Calculate the change in MAP from baseline for each dose of this compound.

-

Plot the change in MAP against the dose of this compound to generate a dose-response curve.

-

References

- 1. Chemical Strategies towards the Development of Effective Anticancer Peptides - Li - Current Medicinal Chemistry [edgccjournal.org]

- 2. Pharmacological characterization of FE 201874, the first selective high affinity rat V1A vasopressin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasopressin in septic shock: effects on pancreatic, renal, and hepatic blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9644000B2 - V1a receptor agonists - Google Patents [patents.google.com]

- 5. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. The pharmacology of ornipressin (POR–8): a local vasoconstrictor used in surgery | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 8. Activation of Orexin 1 Receptors in the Paraventricular Nucleus Contributes to the Development of Deoxycorticosterone Acetate-Salt Hypertension Through Regulation of Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dokumen.pub [dokumen.pub]

- 13. Synthetic rat V1a vasopressin receptor fragments interfere with vasopressin binding via specific interaction with the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

Ornipressin Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ornipressin acetate (B1210297), a synthetic peptide analogue of vasopressin. It details its physicochemical properties, pharmacological data, experimental protocols for its characterization, and the associated signaling pathways.

Core Physicochemical and Pharmacological Data

Ornipressin acetate is a potent vasoconstrictor agent with a primary affinity for the vasopressin V1A receptor.[1] Its chemical and pharmacological characteristics are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 914453-98-8 | [2][3][4][5] |

| Molecular Formula | C45H63N13O12S2 · xC2H4O2 | [2][3] |

| Molecular Weight | 1042.19 g/mol (free base) | |

| Purity | ≥98% (HPLC) | [2][3] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ~10 mg/mLPBS (pH 7.2): ~20 mg/mL | [2][3] |

Pharmacological Data: Receptor Affinity and In Vivo Activity

Ornipressin is a selective agonist for vasopressin receptors, demonstrating high potency at the V1A and V2 receptors.[2][3]

| Parameter | Value | Cell Line/Model | Source(s) |

| EC50 (V1A Receptor) | 0.69 nM | HEK293 (human) | [2][3] |

| EC50 (V2 Receptor) | 0.45 nM | HEK293 (human) | [2][3] |

| EC50 (V1B Receptor) | 7.5 nM | HEK293 (human) | [2][3] |

| EC50 (Oxytocin Receptor) | 71 nM | HEK293 (human) | [2][3] |

| In Vivo Effect | Increased arterial blood pressure | Rat | [2][3] |

| Effective Dose | 0.1 nmol/kg | Rat | [2][3] |

Signaling Pathway of Ornipressin via the V1A Receptor

Ornipressin exerts its effects by acting as an agonist at the vasopressin V1A receptor, a G-protein coupled receptor (GPCR).[2][5] The binding of Ornipressin to the V1A receptor initiates a conformational change, leading to the activation of the Gq/11 protein subunit.[3][5][6] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[2][4][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in various physiological responses, most notably vasoconstriction in vascular smooth muscle cells.[2][4][6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro: Reporter Gene Assay in HEK293 Cells

This protocol describes a method to determine the potency (EC50) of this compound by measuring its ability to activate a downstream reporter gene in response to V1A receptor stimulation. A common approach involves measuring the accumulation of an intracellular second messenger like cAMP, which then drives the expression of a reporter gene such as luciferase.

1. Cell Culture and Seeding:

-

HEK293 cells stably expressing the human V1A receptor and a CRE-luciferase reporter construct are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are seeded into 96-well white, clear-bottom plates at a density of approximately 30,000 cells per well.

-

The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Stimulation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of this compound are prepared in serum-free media to achieve a range of final concentrations.

-

The culture medium is removed from the cells, and the Ornipressin dilutions are added to the respective wells. "Unstimulated" control wells receive vehicle only.

-

The cells are incubated with the compound for a defined period (e.g., 6-8 hours) at 37°C.

3. Luciferase Assay:

-

After incubation, the plates are equilibrated to room temperature.

-

A luciferase assay reagent (e.g., ONE-Glo™) is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a short period (e.g., 10 minutes) in the dark to allow the luminescent signal to stabilize.

-

Luminescence is measured using a plate reader.

4. Data Analysis:

-

The relative luminescence units (RLU) are plotted against the logarithm of the Ornipressin concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

In Vivo: Invasive Blood Pressure Measurement in Rats

This protocol outlines the standard invasive method for measuring the direct effect of this compound on arterial blood pressure in anesthetized rats.[7][8]

1. Animal Preparation and Anesthesia:

-

Adult rats (e.g., Wistar or Sprague-Dawley) are anesthetized using an appropriate agent such as urethane (B1682113) (1.2 g/kg, i.p.) or a ketamine/xylazine mixture.[7][8]

-

The animal is placed on a surgical table, and the ventral neck and right thigh areas are shaved and disinfected.[7][8]

2. Surgical Cannulation:

-

Carotid Artery: A midline incision is made in the neck to expose the left common carotid artery. The artery is carefully isolated, and two ligatures are placed around it. A small incision is made in the artery, and a cannula filled with heparinized saline is inserted and secured.[7][8] This cannula is connected to a pressure transducer to record blood pressure.[7][8][9]

-

Femoral Vein: An incision is made in the right thigh to expose the femoral vein. A cannula is inserted into the vein for intravenous administration of this compound.[7]

3. Blood Pressure Recording:

-

The pressure transducer is connected to a data acquisition system to record mean arterial pressure (MAP), systolic, and diastolic pressures.

-

The system is allowed to stabilize for 10-20 minutes to obtain a baseline blood pressure reading.[8][9]

4. Drug Administration and Measurement:

-

This compound, dissolved in saline, is administered intravenously through the femoral vein cannula at the desired dose (e.g., 0.1 nmol/kg).

-

Changes in blood pressure are continuously recorded and monitored. The peak change in MAP from the baseline is determined.

5. Data Analysis:

-

The change in blood pressure is quantified and compared to the baseline values. Statistical analysis is performed to determine the significance of the pressor effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iworx.com [iworx.com]

- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ornipressin Acetate: An In-Depth Technical Guide to its Mechanism of Action in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of the endogenous peptide hormone arginine vasopressin (AVP), is a potent vasoconstrictor. Its primary therapeutic application lies in its ability to reduce blood flow in specific vascular beds, a property leveraged in various clinical scenarios to control localized bleeding. This technical guide provides a comprehensive overview of the core mechanism of action of ornipressin acetate in vascular smooth muscle, detailing the molecular signaling cascades from receptor binding to the final contractile response. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ornipressin's pharmacology.

Core Mechanism of Action: From Receptor to Contraction

This compound exerts its vasoconstrictive effects by targeting the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily, located on the surface of vascular smooth muscle cells. The binding of this compound to the V1a receptor initiates a well-defined intracellular signaling cascade that culminates in smooth muscle contraction.

V1a Receptor Binding and G Protein Activation

As a V1a receptor agonist, this compound binding induces a conformational change in the receptor. The V1a receptor is coupled to the Gq/11 family of heterotrimeric G proteins. Upon receptor activation, the α-subunit of the Gq/11 protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the βγ-subunits and subsequent activation.

Phospholipase C Activation and Second Messenger Generation

The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization and Myosin Light Chain Kinase Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, the primary intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid and significant increase in intracellular calcium concentration. The elevated cytosolic Ca2+ binds to the protein calmodulin, forming a Ca2+-calmodulin complex. This complex then binds to and activates myosin light chain kinase (MLCK).

Myosin Light Chain Phosphorylation and Muscle Contraction

Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20) at Serine-19. This phosphorylation event is the pivotal step in initiating smooth muscle contraction. It induces a conformational change in the myosin head, increasing its ATPase activity and enabling it to bind to actin filaments. The subsequent cyclical interaction between the myosin heads and actin filaments, known as cross-bridge cycling, results in the sliding of the filaments and, consequently, the contraction of the vascular smooth muscle cell.

Sustained Contraction and Calcium Sensitization

The second messenger DAG, generated alongside IP3, activates protein kinase C (PKC). Activated PKC contributes to the sustained phase of muscle contraction through several mechanisms. One key pathway involves the phosphorylation of a protein called CPI-17, which is a potent inhibitor of myosin light chain phosphatase (MLCP). MLCP is the enzyme responsible for dephosphorylating MLC20, leading to muscle relaxation. By inhibiting MLCP, PKC-mediated phosphorylation of CPI-17 leads to a sustained high level of MLC20 phosphorylation, even as intracellular calcium levels may begin to decline. This phenomenon is known as calcium sensitization, where the contractile apparatus is more sensitive to the available calcium.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of vasopressin analogues with the V1a receptor and their effects on vascular smooth muscle. It is important to note that while ornipressin is a potent V1a agonist, much of the detailed quantitative data in the literature is for the closely related endogenous ligand, arginine vasopressin (AVP).

Table 1: Binding Affinities of Vasopressin Analogues at the V1a Receptor

| Ligand | Receptor Species | Cell Type/Tissue | Binding Affinity (Kd/Ki, nM) | Reference |

| Arginine Vasopressin (AVP) | Human | Recombinant | 1.8 ± 0.4 | [1] |

| Arginine Vasopressin (AVP) | Rat | A7r5 aortic smooth muscle cells | ~2 | [2] |

| Ornipressin | Human | Recombinant HEK293 cells | EC50 = 0.69 | [3] |

| [3H]-Arginine Vasopressin | Rat | Aortic smooth muscle cells | Kd = 0.36 | [4] |

Note: EC50 value for ornipressin in a reporter gene assay, which reflects functional potency rather than direct binding affinity.

Table 2: Functional Potency of Vasopressin Analogues in Vascular Smooth Muscle

| Ligand | Species | Tissue/Cell Type | Parameter | Value (nM) | Reference |

| Arginine Vasopressin (AVP) | Rat | A7r5 aortic smooth muscle cells | EC50 (Ca2+ increase) | ~5 | [2] |

| Ornipressin | Human | Recombinant HEK293 cells (V1aR) | EC50 (Reporter Gene Assay) | 0.69 | [3] |

| Norepinephrine | Rabbit | Aortic rings | EC50 (Contraction) | 31 ± 6 | [5] |

Table 3: Ornipressin-Induced Effects on Intracellular Signaling

| Parameter | Cell Type/Tissue | Agonist Concentration | Observed Effect | Reference |

| Intracellular Ca2+ | Rat aortic smooth muscle cells | Dose-dependent AVP | Preceded the rise in intracellular Na+ | [6] |

| Myosin Light Chain Phosphorylation | Rat mesenteric artery smooth muscle cells | 0.1 nM Angiotensin II | Peak phosphorylation at 4 minutes | [7] |

Note: Data for angiotensin II is provided as an example of agonist-induced MLC phosphorylation in vascular smooth muscle.

Experimental Protocols

Radioligand Binding Assay for V1a Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the V1a receptor.

a. Membrane Preparation:

-

Culture cells expressing the V1a receptor (e.g., A7r5 rat aortic smooth muscle cells or HEK293 cells transfected with the human V1a receptor) to high confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

b. Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

Add a fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-Manning compound) at a concentration at or below its Kd value.

-

For the determination of non-specific binding, add a saturating concentration of an unlabeled V1a receptor antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vitro Vascular Smooth Muscle Contraction Assay

This protocol describes a method for measuring the contractile response of isolated vascular rings to this compound.

a. Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat or rabbit) according to approved ethical protocols.

-

Carefully dissect the thoracic aorta or another artery of interest and place it in ice-cold Krebs-Henseleit solution.

-

Clean the artery of adhering fat and connective tissue.

-

Cut the artery into rings of 2-3 mm in length.

b. Isometric Tension Measurement:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect one end of the ring to a fixed support and the other end to an isometric force transducer.

-

Apply a resting tension to the rings (e.g., 1-2 grams) and allow them to equilibrate for at least 60 minutes, with periodic washing.

-

Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).

-

After washing and re-equilibration, add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Record the isometric tension generated at each concentration until a maximal response is achieved.

c. Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage of maximal contraction against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).[5]

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in cultured vascular smooth muscle cells in response to this compound.[9][10][11][12]

a. Cell Preparation and Dye Loading:

-

Plate vascular smooth muscle cells on glass coverslips and grow to sub-confluency.

-

Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in HBSS) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

b. Fluorescence Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with HBSS.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm).

-

Stimulate the cells by adding this compound to the perfusion solution.

-

Record the change in the 340/380 nm fluorescence ratio over time.

c. Data Analysis:

-

The 340/380 nm fluorescence ratio is proportional to the intracellular free Ca2+ concentration.

-

Calibrate the fluorescence ratio to absolute Ca2+ concentrations using the Grynkiewicz equation if required, by determining the minimum (Rmin) and maximum (Rmax) ratios in the presence of a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin) with saturating Ca2+, respectively.[9]

-

Analyze the data to determine parameters such as the peak increase in intracellular Ca2+ and the duration of the calcium transient.

Western Blotting for Myosin Light Chain Phosphorylation

This protocol describes a method to quantify the level of myosin light chain phosphorylation in vascular smooth muscle cells or tissues following stimulation with this compound.[1][13][14][15][16]

a. Sample Preparation:

-

Treat vascular smooth muscle cells or tissues with this compound for various time points.

-

Rapidly lyse the cells or homogenize the tissues in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

b. SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). To separate the phosphorylated and unphosphorylated forms of MLC20, Phos-tag™ SDS-PAGE can be used.[13]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC20 (p-MLC20).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC20 or a housekeeping protein like GAPDH.

c. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of MLC20 phosphorylation as the ratio of the p-MLC20 signal to the total MLC20 signal.

-

Compare the phosphorylation levels in ornipressin-treated samples to untreated controls.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway in vascular smooth muscle.

Caption: Experimental workflows for studying this compound's effects.

Conclusion

This compound is a potent vasoconstrictor that acts through the V1a receptor on vascular smooth muscle cells. Its mechanism of action involves a well-characterized Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium, activation of myosin light chain kinase, and subsequent phosphorylation of the myosin light chain, which drives muscle contraction. The activation of protein kinase C contributes to a sustained contractile response through calcium sensitization. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and to develop novel therapeutics targeting the vasopressin signaling pathway.

References

- 1. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasopressin stimulates Ca2+ spiking activity in A7r5 vascular smooth muscle cells via activation of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Epinephrine infusion induces hyporesponsiveness of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of vasopressin-induced increase in intracellular Na+ in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin II stimulates phosphorylation of the myosin light chain in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. hellobio.com [hellobio.com]

- 12. ionoptix.com [ionoptix.com]

- 13. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Alterations in expression of myosin and myosin light chain kinases in response to vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Ornipressin Acetate: A Deep Dive into its Selective Vasopressin V1a Receptor Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of arginine vasopressin (AVP), is a potent vasoconstrictor that exhibits a high degree of selectivity for the vasopressin V1a receptor. Also known as [8-ornithine]-vasopressin, its structure differs from the endogenous hormone AVP by the substitution of ornithine for arginine at position 8. This modification significantly influences its receptor binding profile and subsequent physiological effects. This technical guide provides a comprehensive overview of ornipressin acetate (B1210297), focusing on its mechanism of action, receptor selectivity, and the experimental methodologies used to characterize its pharmacological profile.

Chemical Properties and Structure

Ornipressin acetate is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, where the two cysteine residues are joined by a disulfide bridge.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C45H63N13O12S2 · C2H4O2 |

| Molecular Weight | 1102.2 g/mol |

| CAS Number | 3397-23-7 |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

Mechanism of Action: V1a Receptor-Mediated Signaling

Ornipressin exerts its physiological effects primarily through the activation of the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The V1a receptor is predominantly coupled to the Gq/11 family of G proteins.

Upon binding of ornipressin to the V1a receptor, a conformational change in the receptor activates the associated G protein. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

This signaling pathway is the primary mechanism underlying the potent vasoconstrictive effects of ornipressin.[1][2]

Caption: V1a Receptor Signaling Pathway.

Receptor Selectivity Profile

A key characteristic of ornipressin is its selectivity for the V1a receptor over other vasopressin receptor subtypes (V1b and V2) and the structurally related oxytocin (B344502) receptor. This selectivity profile is critical for its therapeutic application, as it minimizes off-target effects. The functional selectivity of ornipressin has been determined using in vitro reporter gene assays.

Table 2: Functional Potency (EC50) of this compound at Human Vasopressin and Oxytocin Receptors

| Receptor | EC50 (nM) |

| V1a Receptor | 0.69 |

| V2 Receptor | 0.45 |

| V1b Receptor | 7.5 |

| Oxytocin Receptor | 71 |

Data obtained from reporter gene expression assays in HEK293 cells.

While ornipressin shows high potency at both V1a and V2 receptors in this particular assay, its selectivity against the V1b and oxytocin receptors is evident. For comparison, the binding affinities of the endogenous ligand, arginine vasopressin (AVP), are provided below.

Table 3: Binding Affinity (Ki) of Arginine Vasopressin (AVP) at Human Vasopressin Receptors

| Receptor | Ki (nM) |

| V1a Receptor | 1.8 ± 0.4 |

| V2 Receptor | ~0.85 |

Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Detailed pharmacokinetic parameters for ornipressin in humans are not extensively documented in publicly available literature. However, based on data from related vasopressin analogues like desmopressin (B549326), it is expected to have a relatively short half-life when administered intravenously. For instance, the terminal elimination half-life of desmopressin is approximately 2 to 3 hours.

Pharmacodynamics

The primary pharmacodynamic effect of ornipressin is vasoconstriction, leading to an increase in systemic vascular resistance and a subsequent rise in mean arterial pressure.[3] In animal models, administration of ornipressin has been shown to significantly increase arterial blood pressure.[4] Studies have also demonstrated its potent vasoconstrictive effects on specific vascular beds, such as the coronary arteries, which can lead to a decrease in myocardial blood flow.[3]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of in vitro and in vivo experimental techniques. The following sections outline the general methodologies for key assays.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. What is the mechanism of Ornipressin? [synapse.patsnap.com]

- 3. [Ornipressin (POR 8)--effect on coronary blood circulation and the peripheral circulation. An animal experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 1-deamino-8-D-arginine vasopressin after various routes of administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Ornipressin Acetate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor that selectively acts on vasopressin V1a receptors.[1][2] Its primary pharmacodynamic effect is the contraction of vascular smooth muscle, leading to increased vascular resistance and a subsequent rise in blood pressure.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of Ornipressin acetate in preclinical models, focusing on its mechanism of action, quantitative effects on cardiovascular parameters, and detailed experimental protocols for its evaluation.

Mechanism of Action: V1a Receptor Signaling

This compound exerts its vasoconstrictive effects by binding to and activating V1a receptors, which are G-protein coupled receptors (GPCRs) predominantly located on vascular smooth muscle cells.[1][4] The activation of the V1a receptor initiates a well-defined intracellular signaling cascade.

The V1a receptor is coupled to the Gq/11 family of G-proteins.[5] Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of this compound and related vasopressin analogues in various preclinical models.

Table 1: Effects of Ornipressin on Isolated Guinea Pig Hearts (Langendorff Perfusion at Constant Pressure) [6]

| Ornipressin Concentration (IU/L) | Change in Coronary Flow (%) | Change in Heart Rate (bpm) | Change in Systolic Left Ventricular Pressure (mmHg) |

| 0.05 | ↓ | ↓ | ↓ |

| 0.1 | ↓↓ | ↓↓ | ↓↓ |

| 0.25 | ↓↓↓ | ↓↓↓ | ↓↓↓ |

| 0.5 | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ |

| 1.0 | ↓↓↓↓↓ | ↓↓↓↓↓ | ↓↓↓↓↓ |

| Note: Arrows indicate a decrease. The number of arrows represents the relative magnitude of the decrease as reported in the study. The study reported a significant (P < 0.001) concentration-dependent decrease for all parameters. |

Table 2: Vasoconstrictor Potency of Arginine Vasopressin (AVP) in Isolated Rat Mesenteric Arteries [3]

| Parameter | Value |

| EC50 for Vasoconstriction | ~30 pM |

| Lowest Concentration for Significant Vasoconstriction | 30 pM |

| Lowest Concentration for Maximal Vasoconstriction | 10 nM |

Experimental Protocols

Ex Vivo Model: Isolated Langendorff Perfused Guinea Pig Heart

This protocol is based on the methodology described for studying the cardiac effects of Ornipressin.[6]

Methodology:

-

Animal Preparation: Adult guinea pigs are anesthetized, and heparin is administered to prevent blood clotting. A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at 37°C and constant pressure is initiated. The heart is allowed to stabilize for 20-30 minutes.

-

Data Acquisition: A balloon catheter can be inserted into the left ventricle to measure isovolumetric pressure. Coronary flow, heart rate (HR), and left ventricular pressure (LVP) are continuously monitored and recorded.

-

Drug Administration: this compound is administered in a cumulative, concentration-dependent manner into the perfusion buffer.

-

Data Analysis: The changes in coronary flow, HR, and LVP from baseline are measured at each Ornipressin concentration to construct concentration-response curves.

In Vivo Model: Hemodynamic Assessment in Anesthetized Rats

This protocol is a synthesized methodology based on established techniques for measuring cardiovascular parameters in rats in response to vasopressin analogues.[3][7][8][9]

Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with urethane or pentobarbital). A tracheotomy may be performed to facilitate spontaneous or mechanical ventilation.

-

Catheterization: The femoral artery is cannulated for direct measurement of arterial blood pressure. The femoral vein is cannulated for the intravenous administration of this compound.

-

Instrumentation and Stabilization: The arterial catheter is connected to a pressure transducer to record blood pressure. ECG electrodes are placed to monitor heart rate. The animal is allowed a stabilization period to ensure hemodynamic stability.

-

Baseline Measurements: Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

-

Drug Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion, at various doses.

-

Data Recording and Analysis: MAP and HR are continuously recorded throughout the experiment. The changes in these parameters from baseline are calculated for each dose to determine the dose-response relationship.

Conclusion

Preclinical studies consistently demonstrate that this compound is a potent vasoconstrictor that acts via V1a receptors. The pharmacodynamic effects are characterized by a concentration-dependent increase in vascular resistance, leading to an elevation in blood pressure, and can be accompanied by reflex changes in heart rate. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other vasopressin analogues in a preclinical setting. A thorough understanding of its pharmacodynamics is crucial for its potential therapeutic applications and for anticipating its physiological effects.

References

- 1. Effects of vasopressin administration in the oral cavity on cardiac function and hemodynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regional haemodynamic effects of urocortin in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemodynamic effects of vasopressin compared with angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Renal and systemic hemodynamic effects of synthetic atrial natriuretic peptide in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of Vasopressin in Tissue Hypoperfusion during Cardiogenic Shock Complicating Acute Myocardial Infarction in Rats [mdpi.com]

- 8. iworx.com [iworx.com]

- 9. Anaesthetised models for early phase drug discovery | Vivonics [vivonics-preclinical.com]

In Vivo Effects of Ornipressin Acetate on Systemic Blood Pressure: A Technical Guide

Introduction

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of the peptide hormone vasopressin, is a potent vasoconstrictor used clinically to manage hypotension and control bleeding, particularly during surgical procedures.[1][2] Its primary therapeutic action is mediated through its high affinity for vasopressin V1a receptors located on vascular smooth muscle cells.[1][3] Understanding the in vivo effects of Ornipressin on systemic blood pressure is critical for its safe and effective clinical application and for the development of novel vasoactive drugs. This technical guide provides an in-depth overview of Ornipressin's mechanism of action, summarizes quantitative data from in vivo studies, details relevant experimental protocols, and visualizes key pathways and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action: V1a Receptor Signaling

The vasoconstrictive effect of Ornipressin, leading to an increase in systemic blood pressure, is initiated by its binding to the V1a vasopressin receptor (V1aR).[3] The V1aR is a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells.[3] The binding of Ornipressin activates a well-defined intracellular signaling cascade, resulting in smooth muscle contraction.[1][3]

The sequence of events is as follows:

-

Receptor Binding: Ornipressin acetate binds to the V1a receptor.[3]

-

G-Protein Activation: This binding activates the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C.[1][3]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3]

-

Smooth Muscle Contraction: The resulting increase in cytosolic Ca2+ concentration leads to the contraction of smooth muscle cells, causing vasoconstriction and a subsequent rise in systemic blood pressure.[1][3]

Caption: V1a receptor signaling cascade initiated by Ornipressin.

Quantitative Data on Systemic Blood Pressure

The potent vasoconstrictor properties of Ornipressin lead to significant, dose-dependent increases in systemic blood pressure.[4][5] The following table summarizes quantitative findings from a clinical study investigating the local injection of Ornipressin during general anesthesia.

| Parameter | Dosage | Patient Cohort | Observation | Source |

| Blood Pressure Response | Max dosage of 2 IU (diluted to 0.25 IU/ml) | 169 patients undergoing surgery with general anesthesia | A moderate increase in blood pressure was observed in 43% of patients. | [2] |

| Systolic/Diastolic Pressure Change | Max dosage of 2 IU (diluted to 0.25 IU/ml) | 169 patients undergoing surgery with general anesthesia | In 10% of patients, the increase in systolic and/or diastolic pressure was between 30-70 mmHg. | [2] |

Note: While extensive dose-response data from preclinical animal models were not available in the reviewed literature, the clinical data clearly demonstrates a significant pressor effect. Studies on the parent compound, vasopressin, show that intravenous infusions in the range of 2-15 ng/kg/min produce pressor effects in rats.[6]

Experimental Protocols for In Vivo Assessment

Evaluating the in vivo effects of Ornipressin on systemic blood pressure requires rigorous and well-controlled experimental designs. The gold standard for continuous and accurate measurement is the use of invasive arterial cannulation in appropriate animal models.[7][8]

Animal Models

-

Species: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used for cardiovascular studies.[8] Conscious, chronically prepared rabbits have also been utilized in vasopressin research.[9]

-

Housing and Acclimatization: Animals should be housed under standard laboratory conditions and allowed to acclimatize for at least one week before experimentation to minimize stress-induced blood pressure fluctuations.

Drug Preparation and Administration

-

Preparation: this compound should be dissolved in a suitable sterile vehicle, such as 0.9% saline, to the desired concentrations.

-

Administration: For assessing acute effects on blood pressure, intravenous (IV) administration via a cannulated vein (e.g., jugular or femoral) is the preferred route due to its rapid onset.[1]

Measurement of Systemic Blood Pressure (Invasive Method)

-

Anesthesia: The animal is anesthetized using an appropriate agent, such as urethane (B1682113) or a ketamine/xylazine cocktail, which provides stable anesthesia with minimal interference on basal blood pressure.[7][8]

-

Surgical Cannulation: A catheter is surgically inserted into a major artery, typically the carotid or femoral artery.[7] Meticulous surgical skill is required to avoid damage to surrounding nerves and vessels.[8]

-

Transducer Connection: The arterial catheter is filled with heparinized saline to prevent clotting and connected to a pressure transducer. The transducer converts the mechanical pressure wave into an electrical signal.[7]

-

Data Acquisition: The signal is amplified and recorded by a data acquisition system (e.g., a student physiograph or a digital system), allowing for continuous monitoring of systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.[7]

-

Calibration: The pressure transducer must be calibrated against a known pressure source, such as a sphygmomanometer, before recording to ensure data accuracy.[8]

-

Stabilization: Following surgery, a stabilization period is allowed for the animal's blood pressure to reach a steady baseline before any pharmacological intervention.

Caption: General workflow for in vivo blood pressure studies.

Considerations and Potential Adverse Effects

The potent vasoconstrictive action of Ornipressin necessitates careful consideration of its adverse effects, which are primarily extensions of its therapeutic mechanism.[1]

-

Hypertension: Excessive dosage can lead to hypertension, which poses a risk for individuals with pre-existing cardiovascular conditions like coronary artery disease.[1][4]

-

Cardiovascular Effects: Other potential cardiovascular side effects include reflex bradycardia (a slower-than-normal heart rate) and, in rare cases, arrhythmias or myocardial ischemia due to coronary vasoconstriction.[1][4][5]

-

Peripheral Ischemia: The powerful vasoconstriction can compromise blood flow to extremities, creating a risk of tissue ischemia.[1]

Therefore, in both clinical use and preclinical research, careful dose selection and continuous cardiovascular monitoring are essential to mitigate these risks.[2][4]

References

- 1. What is Ornipressin used for? [synapse.patsnap.com]

- 2. [Undesirable effects following the local injection of ornipressin during general anesthesia: can the risk be lessened? A prospective study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ornipressin? [synapse.patsnap.com]

- 4. What are the side effects of Ornipressin? [synapse.patsnap.com]

- 5. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effect of vasopressin on angiotensin and norepinephrine pressor action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of V1 receptors in the action of vasopressin on the baroreflex control of heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ornipressin Acetate: A Technical Guide to its Role in Peripheral Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295) acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications, particularly in managing hypotensive states and controlling localized bleeding.[1][2] Its primary mechanism of action involves the stimulation of vasopressin V1a receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that culminate in vasoconstriction.[1][3] This technical guide provides an in-depth overview of the pharmacology of ornipressin acetate, focusing on its role in peripheral vasoconstriction, and is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: V1a Receptor-Mediated Vasoconstriction

Ornipressin is a specific agonist for the vasopressin V1 receptor.[3] The vasoconstrictive effects of ornipressin are primarily mediated through its interaction with V1a receptors located on vascular smooth muscle cells.[3] Binding of ornipressin to these G-protein coupled receptors initiates a signaling cascade that results in smooth muscle contraction and a subsequent increase in peripheral vascular resistance.[1][3]

The key steps in this signaling pathway are:

-

Receptor Binding: Ornipressin binds to the V1a receptor on the surface of vascular smooth muscle cells.[3]

-

G-Protein Activation: This binding activates a Gq/11 G-protein.

-

Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).[3]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3]

-

Smooth Muscle Contraction: The elevated intracellular calcium concentration leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in the phosphorylation of myosin light chains and ultimately, smooth muscle contraction and vasoconstriction.[3]

dot

Figure 1: Signaling pathway of ornipressin-induced vasoconstriction.

Quantitative Data on Vasoconstrictive Effects

The vasoconstrictor potency of this compound has been quantified in various preclinical models. The following tables summarize key quantitative data from in vivo and in vitro studies.

| Parameter | Value | Species/Model | Reference |

| Receptor Binding | |||

| Ki (V1 Receptor) | 1.74 nM | Not specified | [3] |

| In Vivo Hemodynamics | |||

| ↑ Systolic Arterial Pressure | 33% | Anesthetized Dog | [1] |

| ↑ Diastolic Arterial Pressure | 39% | Anesthetized Dog | [1] |

| ↑ Total Peripheral Resistance | 159% | Anesthetized Dog | [1] |

| In Vitro Vasoconstriction | |||

| ↓ Coronary Flow | Concentration-dependent | Isolated Guinea Pig Heart | [4][5] |

Table 1: Quantitative data on the vasoconstrictive effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the vasoconstrictive properties of this compound. Below are representative protocols for in vitro and in vivo experimental setups.

In Vitro Assessment of Vasoconstriction using Wire Myography

Wire myography is a standard in vitro technique to assess the contractility of isolated small arteries in response to vasoactive substances.[6][7][8]

1. Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat) and dissect the mesenteric arcade.[2][4]

-

Isolate a segment of a second- or third-order mesenteric artery (approximately 2 mm in length).[4]

-

Carefully clean the artery of surrounding adipose and connective tissue in a cold physiological salt solution (PSS).[4]

2. Mounting the Artery:

-

Mount the arterial segment on two parallel stainless-steel wires (40 µm diameter) in the chamber of a wire myograph.[4][6]

-

One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.[4]

-

The chamber is filled with PSS and maintained at 37°C, continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[4]

3. Normalization and Viability Testing:

-

The artery is stretched to its optimal resting tension, which is determined by a normalization procedure to establish the optimal length-tension relationship for maximal active force generation.

-

Assess the viability of the artery by challenging it with a high-potassium solution (e.g., 60 mM KCl) to induce depolarization and contraction.

-

Endothelial integrity can be checked by assessing the relaxation response to acetylcholine (B1216132) after pre-constriction with an alpha-agonist like phenylephrine.

4. This compound Dose-Response Curve:

-

After a washout period, cumulative concentrations of this compound are added to the bath.

-

Record the isometric tension generated at each concentration until a maximal response is achieved.

-

The data can be used to construct a dose-response curve and determine the EC50 value (the concentration of ornipressin that produces 50% of the maximal contraction).

dot

References

- 1. What is Ornipressin used for? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Ornipressin? [synapse.patsnap.com]

- 4. Mesenteric Artery Contraction and Relaxation Studies Using Automated Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

Ornipressin Acetate: A Technical Guide to its Discovery, Synthesis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin acetate (B1210297), a synthetic analog of the endogenous hormone vasopressin, has emerged as a valuable tool in biomedical research. Characterized by its potent vasoconstrictive properties, it primarily exerts its effects through the vasopressin V1a receptor. This in-depth technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of Ornipressin acetate. It further details established experimental protocols for its investigation and presents key quantitative data to inform its application in a research setting.

Discovery and Synthesis

Ornipressin ([Orn⁸]-vasopressin) was developed as a synthetic derivative of arginine vasopressin (AVP), where the arginine residue at position 8 is substituted with ornithine.[1][2] This modification confers a higher selectivity for the V1a receptor compared to the V2 receptor, resulting in potent vasoconstrictor effects with reduced antidiuretic activity.[3][4]

Chemical Structure

The chemical structure of Ornipressin is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂, with a disulfide bridge between the two cysteine residues.[2][5]

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative protocol:

-

Resin Selection and Preparation: A Rink Amide resin is utilized to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).[6][7]

-

Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin. Each cycle involves:

-

Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.[7]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the resin to form a new peptide bond.[8]

-

Washing: The resin is washed again with DMF.

-

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[9]

-

Disulfide Bridge Formation: The linear peptide is subjected to oxidation to form the intramolecular disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous solution at a slightly basic pH.[9]

-

Purification and Lyophilization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified fractions are then lyophilized to obtain the final this compound powder.[6]

Mechanism of Action

This compound is a potent agonist of the vasopressin V1a receptor.[5] The V1a receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G proteins.[10][11]

Upon binding of this compound to the V1a receptor, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.[12]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLC-β).[12][13]

-

Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][14]

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[13][15]

-

Physiological Response: The increase in intracellular Ca²⁺ concentration in vascular smooth muscle cells leads to their contraction, resulting in vasoconstriction.[14]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptideforge.com [peptideforge.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. biomatik.com [biomatik.com]

- 9. researchgate.net [researchgate.net]

- 10. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 11. genecards.org [genecards.org]

- 12. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 13. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 14. What is the mechanism of Ornipressin? [synapse.patsnap.com]

- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Ornipressin Acetate's Effects on Renal Water Reabsorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (B549295), a synthetic analogue of the natural hormone vasopressin, is primarily recognized for its potent vasoconstrictive properties mediated through vasopressin V1a receptors.[1] Marketed under trade names such as POR-8, its primary clinical applications leverage this vasoconstrictive effect, including managing hypotension during surgical procedures and controlling bleeding from esophageal varices.[1]

While its V1a receptor-mediated effects are dominant, ornipressin also exhibits a lesser affinity for vasopressin V2 receptors located in the principal cells of the renal collecting ducts.[1] This interaction, although minor compared to its vasoconstrictive action, implicates ornipressin in the regulation of renal water reabsorption and urine concentration.[1] This technical guide provides a comprehensive overview of the known and inferred effects of ornipressin acetate (B1210297) on renal water reabsorption, detailing the underlying molecular mechanisms, presenting available quantitative data, and outlining key experimental protocols for its characterization.

Mechanism of Action on Renal Water Reabsorption

The antidiuretic effect of ornipressin is presumed to follow the well-established pathway of vasopressin V2 receptor activation in the kidney's collecting duct principal cells. Direct experimental evidence specifically for ornipressin's action on this pathway is limited; therefore, the following mechanism is largely inferred from the extensive research on vasopressin and its analogues.

Upon binding to the V2 receptor on the basolateral membrane of a principal cell, ornipressin is thought to initiate a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2][4] PKA then phosphorylates key substrates, most notably the aquaporin-2 (AQP2) water channel.[3][4] This phosphorylation event is a critical trigger for the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the cell.[3][4] The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid into the cell, down its osmotic gradient.

Quantitative Data on Renal Effects

Direct dose-response data for ornipressin acetate's effect on renal water reabsorption is scarce in preclinical and in vitro studies. However, clinical studies in specific patient populations provide some quantitative insights into its renal effects.

Table 1: Effects of Ornipressin Infusion on Renal Function in Patients with Decompensated Cirrhosis

| Parameter | Baseline (Mean ± SE or Range) | During Ornipressin Infusion (Mean ± SE or Range) | Percent Change | Study Population | Ornipressin Dose | Citation |

| Urine Volume | 30 ml/h | 500 ml/h | +1567% | Single patient with decompensated alcoholic liver cirrhosis | Not specified | [5][6] |

| Creatinine Clearance | 24 ml/min | 65 ml/min | +171% | Single patient with decompensated alcoholic liver cirrhosis | Not specified | [5][6] |

| Free Water Clearance | -10.2 ml/h | -26.2 ml/h | -157% | Single patient with decompensated alcoholic liver cirrhosis | Not specified | [5][6] |

| Urine Volume | Not specified | Not specified | +45% (significant increase) | 11 patients with decompensated cirrhosis and deteriorating renal function | 6 IU/h over 4 hours | [7] |

| Inulin Clearance | Not specified | Not specified | +65% (significant increase) | 11 patients with decompensated cirrhosis and deteriorating renal function | 6 IU/h over 4 hours | [7] |

Note: The dramatic increase in urine volume in the single patient study, alongside a decrease in free water clearance, suggests a complex interplay of improved renal hemodynamics and an antidiuretic effect. The increase in solute excretion likely drove the increased urine output, while the decrease in free water clearance points to increased water reabsorption relative to solute clearance.

Table 2: Comparative Binding Affinities of Vasopressin Analogues (Terlipressin Example)

| Compound | Receptor | Binding Affinity (Ki) | V1:V2 Affinity Ratio | Citation |

| Arginine Vasopressin (AVP) | V1 | 0.80 nM | ~1:1 | [8] |

| V2 | 0.85 nM | [8] | ||

| Lypressin (LVP) | V1 | 1.8 nM | ~6:1 | [8] |

| V2 | 10 nM | [8] | ||

| Terlipressin (B549273) | V1 | 1100 nM | ~6:1 | [8] |

| V2 | 6900 nM | [8] |